molecular formula C11H13Cl2N3O B8385711 1-(4-(3,5-Dichloropyridin-4-yl)piperazin-1-yl)ethanone

1-(4-(3,5-Dichloropyridin-4-yl)piperazin-1-yl)ethanone

Cat. No. B8385711
M. Wt: 274.14 g/mol
InChI Key: LSAUFXHYFNBWFW-UHFFFAOYSA-N
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Patent
US08778925B2

Procedure details

General procedure C was followed using acetylpiperazine (35 mg, 0.27 mmol), 3,4,5-trichloropyridine (50 mg, 0.27 mmol), triethylamine (0.76 μL, 0.54 mmol) and NMP (1.5 mL). The crude product was purified by flash column chromatography on silica gel (hexane/EtOAc, 1:1) to furnish the title compound as a white solid (18 mg, 24%), m.p. 144-146° C.; umax (CHCl3)/cm−1 3008, 2909, 2856, 1638, 1558, 1470, 1441, 1282, 1240, 1152, 1098; m/z (ESI) C11H14Cl2N3O requires 274.0508, found [M+H]+ 274.0513.
Quantity
35 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
0.76 μL
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Yield
24%

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1)(=[O:3])[CH3:2].[Cl:10][C:11]1[CH:12]=[N:13][CH:14]=[C:15]([Cl:18])[C:16]=1Cl.C(N(CC)CC)C>CN1C(=O)CCC1>[Cl:10][C:11]1[CH:12]=[N:13][CH:14]=[C:15]([Cl:18])[C:16]=1[N:7]1[CH2:8][CH2:9][N:4]([C:1](=[O:3])[CH3:2])[CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
35 mg
Type
reactant
Smiles
C(C)(=O)N1CCNCC1
Step Two
Name
Quantity
50 mg
Type
reactant
Smiles
ClC=1C=NC=C(C1Cl)Cl
Step Three
Name
Quantity
0.76 μL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography on silica gel (hexane/EtOAc, 1:1)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC=C(C1N1CCN(CC1)C(C)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 18 mg
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 24.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.